molecular formula C11H11ClO2 B14500971 Phenyl 2-(chloromethyl)but-2-enoate CAS No. 62918-60-9

Phenyl 2-(chloromethyl)but-2-enoate

Cat. No.: B14500971
CAS No.: 62918-60-9
M. Wt: 210.65 g/mol
InChI Key: ZUUAEYFHAVLSLY-UHFFFAOYSA-N
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Description

Phenyl 2-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C11H11ClO2. It is a derivative of butenoic acid, featuring a phenyl group and a chloromethyl group attached to the butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(chloromethyl)but-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-(chloromethyl)but-2-enoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to achieve a high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced catalysts and automated systems can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

    Addition Reactions: The double bond in the but-2-enoate moiety can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield phenyl 2-(hydroxymethyl)but-2-enoate, while oxidation with potassium permanganate can produce phenyl 2-(carboxymethyl)but-2-enoate.

Scientific Research Applications

Phenyl 2-(chloromethyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phenyl 2-(chloromethyl)but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2-(hydroxymethyl)but-2-enoate
  • Phenyl 2-(carboxymethyl)but-2-enoate
  • Phenyl 2-(bromomethyl)but-2-enoate

Uniqueness

Phenyl 2-(chloromethyl)but-2-enoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Properties

CAS No.

62918-60-9

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

phenyl 2-(chloromethyl)but-2-enoate

InChI

InChI=1S/C11H11ClO2/c1-2-9(8-12)11(13)14-10-6-4-3-5-7-10/h2-7H,8H2,1H3

InChI Key

ZUUAEYFHAVLSLY-UHFFFAOYSA-N

Canonical SMILES

CC=C(CCl)C(=O)OC1=CC=CC=C1

Origin of Product

United States

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